Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate
Description
Contextualization of Benzothiophene (B83047) Derivatives in Organic Chemistry Research
Benzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered substantial interest in medicinal and materials chemistry. The benzothiophene core is considered a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has made it a focal point in drug design and discovery. urfu.ru
The structural similarity of the benzothiophene scaffold to endogenous molecules like tryptophan allows for interactions with a wide range of biological receptors and enzymes. Consequently, derivatives of this scaffold have been shown to exhibit a broad spectrum of pharmacological activities, including anti-cancer, antimicrobial, anti-inflammatory, antioxidant, anti-diabetic, and anticonvulsant properties. ijpsjournal.com Several commercially available drugs, such as the selective estrogen receptor modulator Raloxifene, the antifungal agent Sertaconazole, and the anti-asthmatic drug Zileuton, feature a benzothiophene core, underscoring its therapeutic relevance. ekb.eg The ongoing exploration of this scaffold continues to yield novel compounds with potent biological effects.
The Role of Substituent Patterns in Benzothiophene Scaffold Research: Focus on 5,6-Dimethoxy Substitution
The biological activity and chemical reactivity of the benzothiophene scaffold are highly dependent on the nature and position of its substituents. The pattern of substitution on the benzene (B151609) portion of the molecule can significantly modulate its electronic properties and, therefore, its interaction with biological targets.
The 5,6-dimethoxy substitution pattern is of particular interest. The two methoxy (B1213986) groups are electron-donating, which increases the electron density of the aromatic system. This electronic enrichment has profound implications for the molecule's reactivity, particularly in electrophilic substitution reactions. Research has shown that in 5,6-dimethoxybenzothiophene, electrophilic attack occurs preferentially at the 2-position of the thiophene (B33073) ring. This directive effect is crucial for the regioselective synthesis of 2-substituted derivatives. Furthermore, the presence and location of methoxy groups can be critical for biological activity. Studies on substituted benzothiophenes as potential anti-proliferative agents have indicated that C-5/6 dimethoxy substitution can confer significant activity against cancer cell lines.
Ester Functionalization at Position 2: Implications for Reactivity and Research Exploration
The functionalization of the benzothiophene scaffold is key to exploring its chemical space and developing new applications. An ethyl carboxylate (ester) group at the 2-position, as seen in Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate, is a particularly valuable synthetic feature.
The ethyl ester group serves as a versatile synthetic handle. It can be readily hydrolyzed under basic conditions to form the corresponding carboxylic acid, 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid. lookchem.comnih.gov This carboxylic acid is a crucial intermediate for the synthesis of a wide range of other functional groups, such as amides, acylhydrazones, and other esters, through standard coupling reactions. nih.govnih.gov The synthesis of these derivatives allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacological applications. For instance, benzothiophene-2-carbohydrazides and their derivatives have been investigated as potent antimicrobial agents against multidrug-resistant bacteria. nih.gov Therefore, the 2-ethoxycarbonyl group is not merely a terminal functional group but a gateway to a diverse library of novel benzothiophene architectures.
Overview of Research Trajectories for Novel Benzothiophene Architectures
Current research into novel benzothiophene architectures is proceeding along several key trajectories. A major focus remains in the field of medicinal chemistry, where scientists are designing and synthesizing new derivatives with highly specific biological activities. These efforts include the development of:
Anti-cancer agents: Researchers are exploring benzothiophene derivatives as multi-kinase inhibitors and agents that target specific signaling pathways involved in tumor growth and metastasis, such as the RhoA/ROCK pathway. nih.govnih.govnih.gov
Antimicrobial compounds: With the rise of antibiotic resistance, there is a pressing need for new antibacterial and antifungal agents. Benzothiophene derivatives are being investigated as potential solutions, with studies focusing on their efficacy against multidrug-resistant strains like Staphylococcus aureus. nih.gov
Enzyme inhibitors: The scaffold is being used to design inhibitors for various enzymes implicated in disease, including cholinesterases for neurodegenerative disorders.
Alongside therapeutic applications, another significant research trajectory involves the development of more efficient and environmentally benign synthetic methodologies. Innovations include visible-light-promoted reactions and advanced palladium-catalyzed cyclization and carbonylation techniques to construct the benzothiophene core and its derivatives. rsc.orgnih.govsemanticscholar.org These new methods aim to improve yields, reduce waste, and allow for the synthesis of more complex and diverse molecular structures.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, the properties of its parent carboxylic acid are well-characterized and provide a valuable reference.
| Property | Value for 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid | Reference |
|---|---|---|
| Molecular Formula | C11H10O4S | nih.gov |
| Molecular Weight | 238.26 g/mol | nih.gov |
| Melting Point | 255-257 °C | lookchem.com |
| Boiling Point (Predicted) | 424.7 °C at 760 mmHg | lookchem.com |
| XLogP3 | 2.7 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| CAS Number | 23046-03-9 | nih.govsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4S/c1-4-17-13(14)12-6-8-5-9(15-2)10(16-3)7-11(8)18-12/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYUVNDNLSBEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2S1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229525 | |
| Record name | Ethyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207537-68-5 | |
| Record name | Ethyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207537-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Ethyl 5,6 Dimethoxy 1 Benzothiophene 2 Carboxylate
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate reveals several logical bond disconnections to identify potential starting materials. The most apparent disconnection is the ester linkage, leading back to 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid and ethanol (B145695). This simplifies the primary synthetic challenge to the formation of the substituted benzothiophene-2-carboxylic acid core.
Further disconnection of the benzothiophene (B83047) ring itself suggests two main strategies for its construction. A C-S bond disconnection on the thiophene (B33073) ring points towards a cyclization reaction involving a substituted benzene (B151609) derivative with an appropriate sulfur-containing side chain. Alternatively, a C-C bond disconnection within the thiophene ring could originate from a strategy that builds the thiophene ring onto a pre-existing dimethoxybenzene scaffold. These disconnections form the basis for the synthetic routes discussed in the following sections.
Established Synthetic Routes and Mechanistic Considerations
The synthesis of substituted benzothiophenes, including the target molecule, often relies on well-established cyclization and functionalization reactions.
Cyclization Reactions in Benzothiophene Formation
The construction of the benzothiophene skeleton is the cornerstone of the synthesis. One common approach involves the reaction of a substituted thiophenol with an appropriate three-carbon electrophile that can undergo cyclization. For the target molecule, this would involve a derivative of 3,4-dimethoxythiophenol.
Another powerful method is the Gewald reaction , which is a multi-component reaction that can lead to highly substituted 2-aminothiophenes. rsc.orgwikipedia.orgderpharmachemica.com While not a direct route to the target carboxylate, the resulting 2-amino group can be subsequently transformed into the desired functionality through diazotization followed by substitution. The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. derpharmachemica.com
The Fiesselmann thiophene synthesis is another relevant approach that allows for the formation of substituted thiophenes, which can be precursors to benzothiophenes. rsc.org This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. wikipedia.org Variations of this synthesis can be adapted to construct the benzothiophene ring system.
A plausible synthetic route to the core structure, 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid, can be envisioned starting from 3,4-dimethoxyaniline. Diazotization followed by reaction with potassium ethyl xanthate would yield the corresponding xanthate ester. Subsequent hydrolysis would provide 3,4-dimethoxythiophenol. Reaction of this thiophenol with a suitable C2-synthon, such as ethyl bromopyruvate, followed by cyclization would lead to the desired benzothiophene-2-carboxylate.
Esterification and Functional Group Interconversion Strategies
Once the 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid is obtained, the final step is the formation of the ethyl ester. This is typically achieved through a Fischer esterification reaction. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. nih.gov
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the ethyl ester in high yield.
Functional group interconversion can also be a viable strategy. For instance, if a synthetic route leads to a nitrile at the 2-position of the benzothiophene, it can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be esterified as described above.
Emerging Synthetic Approaches and Green Chemistry Principles in Benzothiophene Synthesis
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign methodologies.
Catalytic Strategies for Sustainable Synthesis
The use of transition metal catalysis has become a cornerstone of modern organic synthesis, offering efficient and selective routes to complex molecules. Palladium-catalyzed cross-coupling reactions, for example, can be employed to construct the C-C bonds of the thiophene ring. While specific examples for the target molecule are not prevalent in the literature, the principles of these catalytic methods are applicable. For instance, a palladium-catalyzed coupling of a suitably functionalized 3,4-dimethoxybenzene derivative with a sulfur-containing coupling partner could provide a pathway to the benzothiophene core. The advantage of catalytic methods lies in their ability to operate under milder conditions and with higher atom economy compared to classical stoichiometric reactions.
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals and pharmaceutical intermediates. These benefits include enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While the application of flow chemistry to the synthesis of this compound has not been specifically reported, the individual reaction steps, such as cyclization and esterification, are amenable to this technology. A continuous flow process could potentially offer higher yields, reduced reaction times, and a smaller environmental footprint compared to traditional batch synthesis.
Challenges in Synthetic Efficiency and Scalability for Research Applications
While the synthesis of polysubstituted benzothiophenes like this compound is achievable in a laboratory setting, several challenges related to synthetic efficiency and scalability arise, particularly when larger quantities are required for extensive research applications.
The purification of intermediates and the final product can also present a significant bottleneck. Chromatographic techniques, which are often necessary to obtain highly pure compounds, can be time-consuming and require large volumes of solvents, making them less practical and more costly for large-scale synthesis. The physical properties of the intermediates, such as their solubility and crystallinity, can also affect the ease of purification. For example, the formation of thick pastes during the reaction or crystallization can make handling and purification on a larger scale challenging. google.com
Furthermore, the reaction conditions themselves can pose scalability issues. Reactions that require very low temperatures, high pressures, or the use of hazardous or expensive reagents can be difficult and costly to implement on a larger scale. The management of reaction exotherms and the safe handling of reagents and byproducts become increasingly critical as the scale of the synthesis increases.
For research applications that require significant quantities of this compound, these challenges in synthetic efficiency and scalability must be carefully considered and addressed. The development of more efficient, robust, and scalable synthetic routes is an ongoing area of research in organic chemistry.
The following table summarizes some of the key challenges:
| Challenge | Description | Impact on Research Applications |
| Multi-step Synthesis | Each step reduces the overall yield, leading to a low final product output. | Limits the availability of the compound for extensive studies. |
| Purification | Time-consuming and solvent-intensive purification methods like chromatography are often required. | Increases the cost and time required to obtain the pure compound. |
| Reaction Conditions | The need for specific temperatures, pressures, or hazardous reagents can be difficult to manage on a larger scale. | Can hinder the production of larger batches needed for in-depth research. |
| Handling of Intermediates | Physical properties of intermediates, such as the formation of intractable mixtures, can complicate the process. | Can lead to lower yields and difficulties in isolating the desired compounds. |
Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elemental Composition Validation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
Isotopic pattern analysis further corroborates the elemental formula. The presence of sulfur (S) in the molecule gives rise to a characteristic isotopic distribution, with a notable peak at M+2 due to the natural abundance of the ³⁴S isotope (~4.2%). HRMS can resolve these isotopic peaks, and the observed pattern should match the theoretically predicted distribution for C₁₃H₁₄O₄S.
Table 1: Theoretical Isotopic Distribution for C₁₃H₁₄O₄S
| Isotope | Mass | Relative Abundance (%) |
|---|---|---|
| ¹²C₁₃¹H₁₄¹⁶O₄³²S | 266.0616 | 100.00 |
| ¹³C¹²C₁₂¹H₁₄¹⁶O₄³²S | 267.0650 | 14.77 |
This table is generated based on theoretical calculations of natural isotopic abundances.
Multidimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY) for Conformational and Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. While 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of atoms, multidimensional techniques are required for unambiguous assignment and conformational analysis.
For Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate, the ¹H NMR spectrum is expected to show signals for the aromatic protons, the two methoxy (B1213986) groups, and the ethyl ester group. The ¹³C NMR spectrum would correspondingly show signals for all unique carbon atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic-H (C4) | ~7.3 | ~105 |
| Aromatic-H (C7) | ~7.2 | ~103 |
| Thiophene-H (C3) | ~7.9 | ~128 |
| Methoxy-H (C5-OCH₃) | ~3.9 | ~56 |
| Methoxy-H (C6-OCH₃) | ~3.9 | ~56 |
| Ethyl-CH₂ | ~4.4 | ~62 |
| Ethyl-CH₃ | ~1.4 | ~14 |
| Carbonyl-C (C=O) | - | ~162 |
| Aromatic-C (C5) | - | ~150 |
| Aromatic-C (C6) | - | ~152 |
| Aromatic-C (C3a) | - | ~135 |
| Aromatic-C (C7a) | - | ~130 |
Note: These are predicted values based on structure-property relationships and may differ from experimental results.
2D NMR techniques are essential for confirming these assignments:
COSY (Correlation Spectroscopy): Would reveal scalar coupling between adjacent protons, for instance, between the -CH₂- and -CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity of the entire molecule, for example, by showing correlations from the methoxy protons to their attached aromatic carbons (C5 and C6) and from the aromatic protons to neighboring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons. A NOESY experiment could reveal through-space interactions between the protons of the methoxy groups and the adjacent aromatic protons (e.g., C5-OCH₃ protons and C4-H), helping to establish the preferred conformation of the methoxy groups relative to the benzothiophene (B83047) ring system.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
The FT-IR and Raman spectra of this compound would display characteristic bands confirming its structure. Theoretical calculations and data from similar structures, such as 2-thiophene carboxylic acid, can help in assigning these bands. For substituted thiophenes, C-C stretching vibrations are typically observed in the 1350-1530 cm⁻¹ region, while C-S stretching modes appear between 680 and 840 cm⁻¹. iosrjournals.org
Table 3: Key Expected Vibrational Frequencies (FT-IR/Raman)
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Ester) | Stretching | 1725 - 1705 |
| C=C (Aromatic Ring) | Stretching | 1600 - 1450 |
| C-O (Ester) | Stretching | 1300 - 1150 |
| C-O (Aryl Ether) | Asymmetric Stretching | 1275 - 1200 |
These techniques are also sensitive to the molecular environment. Shifts in the position of key stretching frequencies, such as the C=O band, can indicate the presence of intermolecular interactions like hydrogen bonding or dipole-dipole interactions in the solid state.
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis
X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, allowing for the precise determination of atomic positions in the solid state. This analysis yields accurate bond lengths, bond angles, and torsional angles.
While a crystal structure for the title compound is not available in the cited literature, this technique would be invaluable. For a related compound, ethyl 2,6-dimethoxybenzoate, X-ray diffraction confirmed its molecular structure and revealed that two molecules with similar conformations were present in the asymmetric unit. mdpi.com A similar analysis of this compound would:
Confirm Connectivity: Unambiguously verify the atomic connections of the benzothiophene core, the methoxy groups at positions 5 and 6, and the ethyl carboxylate group at position 2.
Determine Conformation: Reveal the solid-state conformation, including the planarity of the benzothiophene ring system and the orientation of the substituent groups.
Analyze Crystal Packing: Elucidate the arrangement of molecules in the crystal lattice. This analysis reveals non-covalent intermolecular interactions, such as π–π stacking between benzothiophene rings or C-H···O hydrogen bonds involving the ester and methoxy oxygen atoms, which govern the crystal's stability and physical properties.
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment in Research-Grade Samples
Chromatographic methods are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby assessing the purity of the research-grade sample.
High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of non-volatile organic compounds. A typical method for a compound like this compound would involve a reverse-phase (RP) setup. For a similar compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate, an RP-HPLC method using an acetonitrile (B52724) and water mobile phase has been described. sielc.com Purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total area of all detected peaks, often using a UV detector set to a wavelength where the aromatic system strongly absorbs.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for thermally stable and volatile compounds. GC separates components of a mixture, which are then introduced into a mass spectrometer. GC-MS is highly effective for identifying volatile impurities. The mass spectrum of the main peak can be used to confirm the molecular weight of the title compound, and the fragmentation pattern can provide additional structural information. The analysis of related thiophene (B33073) derivatives by GC-MS has been previously reported, demonstrating its utility in this chemical class. nih.gov
Table 4: Representative Chromatographic Conditions for Purity Analysis
| Technique | Column | Mobile Phase / Carrier Gas | Detection | Purpose |
|---|---|---|---|---|
| HPLC | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Gradient of Acetonitrile and Water (with 0.1% formic acid) | UV-Vis Diode Array Detector (DAD) | Quantify purity, detect non-volatile impurities. |
| GC-MS | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | Helium | Mass Spectrometry (Electron Impact) | Identify volatile impurities, confirm molecular weight. |
Structure Activity Relationship Sar Studies and Molecular Design Principles Based on the Ethyl 5,6 Dimethoxy 1 Benzothiophene 2 Carboxylate Scaffold
Systematic Modification of the Ester Group and its Impact on Research Metrics
The ethyl carboxylate group at the 2-position of the benzothiophene (B83047) ring is a critical site for modification, influencing the compound's pharmacokinetic and pharmacodynamic properties. Research on analogous benzothiophene-2-carboxylate derivatives has demonstrated that alterations to this ester group can significantly modulate biological activity.
For instance, in studies of 5-methoxybenzothiophene-2-carboxamides, the conversion of the carboxylic acid to various amide derivatives has been shown to be a viable strategy for optimizing potency and selectivity. mdpi.comnih.gov This suggests that the ethyl ester of the target compound could be systematically replaced with a range of amides to explore the impact on research metrics such as receptor binding affinity and cellular potency. The introduction of different substituents on the amide nitrogen would allow for the probing of specific interactions within a target's binding pocket.
A theoretical exploration of modifying the ester group could involve the synthesis of a series of analogs where the ethyl group is replaced by other alkyl or aryl groups. The size and lipophilicity of these groups can influence cellular uptake and metabolic stability. Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amide and ester derivatives. mdpi.com The evaluation of these derivatives would provide valuable data on the steric and electronic requirements for optimal activity.
The following table illustrates a hypothetical series of modifications to the ester group and the potential research metrics that would be impacted:
| Modification | Rationale | Potential Impact on Research Metrics |
| Hydrolysis to Carboxylic Acid | Introduce a potential hydrogen bond donor/acceptor and a point for further derivatization. | Altered solubility, potential for new receptor interactions, and serves as a synthetic intermediate. |
| Conversion to Amides (Primary, Secondary, Tertiary) | Introduce hydrogen bond donors/acceptors and explore steric bulk. | Modulated receptor binding affinity and selectivity, altered cell permeability. mdpi.comnih.gov |
| Variation of the Ester Alkyl Group (e.g., methyl, propyl, benzyl) | Modify lipophilicity and steric profile. | Changes in pharmacokinetic properties such as absorption and metabolism. |
Exploration of Substituent Effects on the Benzothiophene Core (e.g., Variations at 5,6-Positions)
The 5,6-dimethoxy substitution pattern on the benzothiophene core is a key determinant of the scaffold's electronic properties and its orientation within a biological target. The methoxy (B1213986) groups are electron-donating and can influence the reactivity of the aromatic system, as well as participate in hydrogen bonding with receptor residues.
Studies on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives have highlighted the importance of the positioning of methoxy groups on the benzothiophene ring for antiproliferative activity. nih.gov It was found that methoxy groups at the C-4 or C-7 positions resulted in significantly greater activity compared to those at the C-5 or C-6 positions. nih.gov However, a 5,6-dimethoxy derivative was found to be more active than the corresponding monosubstituted C-5 or C-6 compounds, suggesting a synergistic or additive effect of the two methoxy groups. nih.gov
Further exploration of substituent effects at the 5 and 6-positions could involve the synthesis of analogs with different alkoxy groups (e.g., ethoxy, propoxy) to probe the impact of steric bulk. Additionally, replacing the methoxy groups with other electron-donating or electron-withdrawing groups would provide insight into the electronic requirements for activity.
The following table outlines potential modifications at the 5,6-positions and their expected influence on the molecule's properties:
| Substituent at 5,6-Positions | Rationale | Predicted Effect on Activity |
| OCH3 (Methoxy) | Electron-donating, potential for hydrogen bonding. | Establishes a baseline for activity. nih.gov |
| OCH2CH3 (Ethoxy) | Increased lipophilicity and steric bulk compared to methoxy. | May enhance or decrease binding depending on the size of the receptor pocket. |
| OH (Hydroxy) | Potential for hydrogen bonding as both donor and acceptor. | Could lead to stronger receptor interactions but may also increase metabolic susceptibility. |
| F, Cl, Br (Halogens) | Electron-withdrawing, can alter the electronic profile of the ring. | May influence binding affinity and metabolic stability. |
Linker Strategies for Scaffold Derivatization and Their Influence on Ligand-Receptor Interactions (in vitro/theoretical)
The derivatization of the ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate scaffold through the use of chemical linkers is a powerful strategy for developing targeted probes and therapeutics. Linkers can be attached to various positions on the scaffold, most commonly via the carboxylate group, to connect it to other molecules such as fluorescent dyes, affinity tags, or cytotoxic agents.
The choice of linker is critical as it can significantly influence the binding of the derivative to its biological target. The length, flexibility, and chemical nature of the linker must be carefully considered to ensure that the benzothiophene core can adopt the optimal orientation for interaction with the receptor. For instance, a rigid linker may lock the molecule into a favorable conformation, while a flexible linker might allow for induced-fit binding.
Theoretical studies, such as molecular docking, can be employed to predict how different linker strategies might affect ligand-receptor interactions. By modeling the benzothiophene derivative with various linkers in the binding site of a target protein, it is possible to assess the potential for steric clashes and the formation of new favorable interactions.
Common linker strategies that could be applied to this scaffold include:
Alkane Chains: Simple and flexible, their length can be easily varied to optimize the distance between the scaffold and the attached moiety.
Polyethylene Glycol (PEG) Linkers: Increase water solubility and can reduce non-specific binding.
Peptide Linkers: Can be designed to be cleaved by specific enzymes, allowing for targeted release of a payload.
Rigid Linkers (e.g., containing aromatic rings): Restrict conformational freedom, which can be advantageous if the optimal binding conformation is known.
Conformational Analysis and its Role in Designing Derivatives for Specific Research Probes
The three-dimensional conformation of this compound and its derivatives plays a crucial role in their interaction with biological targets. Conformational analysis aims to identify the most stable and biologically relevant conformations of a molecule.
The orientation of the ethyl carboxylate group relative to the benzothiophene ring system is a key conformational feature. Computational modeling and spectroscopic techniques, such as nuclear magnetic resonance (NMR), can provide insights into the preferred conformations in solution. Understanding the conformational preferences of the scaffold is essential for designing derivatives with improved binding affinity and selectivity.
For the design of specific research probes, such as fluorescently labeled ligands or affinity probes, it is critical that the addition of the probe moiety does not disrupt the bioactive conformation of the benzothiophene core. Conformational analysis can help in selecting the optimal attachment point and linker to minimize steric hindrance and maintain the desired biological activity. By ensuring that the derivatized molecule can still adopt the necessary conformation to bind to its target, researchers can develop effective tools for studying biological systems.
Computational Chemistry and Theoretical Investigations of Ethyl 5,6 Dimethoxy 1 Benzothiophene 2 Carboxylate
Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate, DFT methods such as B3LYP with a suitable basis set like 6-311++G(d,p) are employed to optimize the molecular geometry and compute various electronic properties. researchgate.net
A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of molecular stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For instance, in related benzothiophene (B83047) derivatives, HOMO-LUMO gaps have been calculated to predict their reactivity potential. nih.gov
Furthermore, DFT calculations can predict various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are summarized in the table below.
| Global Reactivity Descriptor | Formula | Description |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicating the ease of electron cloud distortion. |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Represents the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of a species to accept electrons. |
These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps. MEP maps visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules and biological targets. researchgate.net Additionally, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. researchgate.net
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Modeling (theoretical/in silico)
To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful in silico tools. These methods are used to predict the binding orientation and affinity of a ligand (the compound of interest) within the active site of a biological target, such as a protein or enzyme. ajms.iq
Molecular docking studies begin with the three-dimensional structures of both the ligand and the target protein. The ligand's conformation is systematically varied, and its interactions with the protein's active site are scored based on a scoring function that estimates the binding free energy. A lower binding energy generally indicates a more favorable interaction. For example, in studies of other benzothiophene derivatives, molecular docking has been used to identify potential protein targets and predict binding affinities, with favorable binding energies often in the range of -7 to -8 kcal/mol. nih.gov
Following molecular docking, MD simulations can provide a more dynamic and detailed picture of the ligand-target interaction over time. researchgate.netnih.gov An MD simulation calculates the motion of atoms in the ligand-protein complex, taking into account the forces between them and their interactions with a simulated solvent environment. researchgate.net Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position, indicating the stability of the protein structure upon ligand binding.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.
Radius of Gyration (Rg): Represents the compactness of the protein structure.
Solvent Accessible Surface Area (SASA): Measures the surface area of the protein that is accessible to the solvent, which can change upon ligand binding.
Stable ligand-protein complexes are typically characterized by minimal fluctuations in RMSD and RMSF, a stable radius of gyration, and the formation of persistent hydrogen bonds between the ligand and the protein's active site residues. nih.gov
QSAR Modeling for Predicting Research-Relevant Activities and Guiding Molecular Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzothiophene derivatives, QSAR models can be developed to predict their potential as, for example, anticancer or antimicrobial agents. researchgate.netresearchgate.net
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be categorized as:
1D descriptors: Based on the chemical formula (e.g., molecular weight).
2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).
3D descriptors: Based on the 3D conformation (e.g., steric parameters, surface area).
Physicochemical descriptors: (e.g., logP, molar refractivity).
Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are then used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net The predictive power of the QSAR model is evaluated using statistical parameters like the coefficient of determination (R²) and the root mean square error (RMSE). researchgate.net A robust and predictive QSAR model can then be used to estimate the biological activity of new, untested compounds like this compound and guide the design of more potent analogues. researchgate.net
Conformational Analysis and Energy Landscape Exploration through Computational Methods
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and determine their relative energies. researchgate.net For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester and methoxy (B1213986) groups, computational methods are essential for exploring its conformational landscape. cwu.edu
Potential Energy Surface (PES) scanning is a common technique used for conformational analysis. researchgate.netnih.gov In a PES scan, the potential energy of the molecule is calculated as a function of one or more dihedral angles. By systematically rotating specific bonds and calculating the energy at each step, a PES plot is generated that shows the energy minima (corresponding to stable conformers) and energy barriers to rotation.
Mechanistic Investigations of Biological Interactions and Target Modulation in Preclinical Research Models
In Vitro Enzyme Inhibition Studies and Kinetic Analysis
In preclinical research, the initial assessment of a compound's biological activity often involves screening it against a panel of enzymes, particularly those belonging to families implicated in disease, such as kinases, proteases, or phosphatases. For a novel compound like Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate, researchers would typically use high-throughput screening (HTS) methods to test for inhibitory activity against a broad range of enzymatic targets.
Should initial screening reveal inhibitory activity, detailed kinetic analyses would follow to characterize the mechanism of inhibition. These studies determine key parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, related benzothiophene (B83047) derivatives have been identified as potent inhibitors of enzymes like Cdc-like kinase 1 (Clk1) and branched-chain α-ketoacid dehydrogenase kinase (BDK). nih.govmdpi.com For BDK, a compound known as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was found to have an IC₅₀ of 3.19 μM. nih.gov Such kinetic data is crucial for understanding the compound's potency and selectivity, guiding further optimization efforts.
Table 1: Hypothetical Enzyme Inhibition Data for a Benzothiophene Analog This table is illustrative of typical data generated in such studies, as no specific data exists for this compound.
| Enzyme Target | Assay Type | IC₅₀ (µM) | Inhibition Type | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|---|
| Kinase A | Luminescence | 5.2 | ATP-Competitive | Staurosporine | 0.01 |
| Protease B | FRET | 12.8 | Non-competitive | Inhibitor X | 0.5 |
| Phosphatase C | Colorimetric | >100 | N/A | Inhibitor Y | 2.3 |
Receptor Binding Assays and Ligand-Binding Affinity Determination
To determine if a compound interacts with specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, ligand binding assays are employed in non-human, non-clinical models. These assays measure the affinity of a compound for a receptor, typically by competing with a known radiolabeled or fluorescently-labeled ligand. The dissociation constant (Kᵢ) is a key output, indicating the concentration of the compound required to occupy 50% of the receptors.
Techniques like scintillation proximity assay (SPA), fluorescence polarization (FP), and time-resolved fluorescence resonance energy transfer (TR-FRET) are commonly used. For example, studies on 4,5,6,7-tetrahydro-benzothiophene derivatives identified them as potent modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), with IC₅₀ values in the nanomolar range determined via TR-FRET and FP competitive assays. nih.gov These methods provide a quantitative measure of binding affinity and are essential for establishing a compound's potential to modulate receptor function.
Cellular Pathway Modulation Studies in Research Cell Lines
Observing a compound's effect on cellular pathways provides insight into its mechanism of action within a biological context. Using research cell lines (e.g., cancer cell lines or immortalized cell lines), scientists can investigate changes in gene expression, protein phosphorylation, and other downstream signaling events.
For example, if a compound inhibits a specific kinase, researchers would expect to see a decrease in the phosphorylation of that kinase's known substrates. This is typically measured using techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics. Similarly, changes in the expression of target genes can be quantified using quantitative polymerase chain reaction (qPCR) or RNA sequencing (RNA-Seq). Studies on related benzothiophene-2-carboxamide derivatives showed they could inhibit the growth of the T24 bladder cancer cell line, suggesting modulation of cellular pathways essential for proliferation. mdpi.com
Investigation of Molecular Targets and Binding Sites Through Affinity Probes and Biophysical Techniques
To definitively identify the molecular target of a compound and characterize its binding site, various advanced techniques are utilized. Affinity probes, which are modified versions of the compound containing a reactive group or a reporter tag, can be used to covalently label and isolate the target protein from cell lysates for identification by mass spectrometry.
Biophysical techniques provide direct evidence of binding and can reveal detailed structural information about the interaction. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools. X-ray crystallography is particularly valuable as it can provide an atomic-level resolution image of the compound bound to its target, revealing the specific amino acid residues involved in the interaction and guiding further structure-based design efforts.
Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Approaches in Early-Stage Research
Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) are modern methodologies that leverage structural information to create potent and selective drugs.
In SBDD , if the three-dimensional structure of a target protein is known, computational docking can be used to predict how a compound like this compound might bind. This modeling can predict binding poses and affinities, helping to prioritize which compounds to synthesize and test. The crystal structure of a target in complex with an initial hit compound allows medicinal chemists to design modifications that improve binding affinity and other properties.
In FBDD , small, low-complexity molecules ("fragments") are screened for weak binding to a protein target. broadinstitute.orgnih.gov Because of their small size, fragments can form highly efficient interactions. Once a binding fragment is identified, often through biophysical methods like X-ray crystallography or NMR, it serves as a starting point for chemical elaboration. rsc.org A benzothiophene core, being a common heterocyclic scaffold, could potentially be identified as a fragment hit. Chemists would then use synthetic strategies to "grow" the fragment into a more potent, lead-like molecule by adding functional groups that make additional favorable interactions with the target protein. rsc.orgrsc.org This approach has proven highly successful in developing drugs for challenging targets. nih.gov
Chemical Transformations and Synthetic Applications of Ethyl 5,6 Dimethoxy 1 Benzothiophene 2 Carboxylate As a Precursor
Hydrolysis and Ester Functional Group Transformations to Carboxylic Acids, Amides, and Alcohols
The ester group at the C-2 position of ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate is a key site for a range of functional group interconversions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, paving the way for its use in the synthesis of diverse derivatives.
Hydrolysis to Carboxylic Acid:
The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid, is a common and straightforward transformation. This reaction is typically achieved under basic conditions, for example, by heating the ester in a mixture of ethanol (B145695) and water with a base like potassium hydroxide. mdpi.com The resulting carboxylate salt is then acidified to yield the carboxylic acid. mdpi.com This carboxylic acid is a crucial intermediate for further reactions, such as amide bond formation. mdpi.comlookchem.com
Amide Formation:
The carboxylic acid derived from the hydrolysis of the ethyl ester can be readily converted into a variety of amides. mdpi.com This is typically achieved by first activating the carboxylic acid, for example, with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), followed by the addition of a primary or secondary amine. mdpi.com This reaction provides a facile route to a wide range of N-substituted benzothiophene-2-carboxamides, which are of interest in medicinal chemistry. mdpi.com
Reduction to Alcohol:
The ester functional group can be reduced to a primary alcohol, (5,6-dimethoxy-1-benzothiophen-2-yl)methanol. This transformation can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). google.comresearchgate.net Alternatively, other reducing systems such as sodium borohydride (B1222165) in combination with a Lewis acid (e.g., BF3·Et2O) or other specialized reducing agents can be employed, potentially offering better chemoselectivity in the presence of other reducible functional groups. researchgate.netgoogle.com
Below is a table summarizing these key transformations:
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | 1. KOH, Ethanol/Water, Reflux2. HCl (aq) | 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid |
| Amide Formation | 1. HBTU, TEA, DCM2. R1R2NH | N,N-disubstituted-5,6-dimethoxy-1-benzothiophene-2-carboxamide |
| Reduction | LiAlH4, THF | (5,6-dimethoxy-1-benzothiophen-2-yl)methanol |
Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) Ring
The benzothiophene ring system is susceptible to electrophilic aromatic substitution, and the rate and regioselectivity of these reactions are significantly influenced by the substituents on the benzene (B151609) ring. wikipedia.org In the case of this compound, the two methoxy (B1213986) groups at positions 5 and 6 are strong activating groups and are ortho, para-directing. vanderbilt.edu Conversely, the ethyl carboxylate group at position 2 is a deactivating group and a meta-director.
The combined effect of these substituents directs incoming electrophiles to specific positions on the benzothiophene ring. The most likely positions for electrophilic attack are the C-4 and C-7 positions, which are ortho to the activating methoxy groups and not sterically hindered by the adjacent thiophene (B33073) ring.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent and a Lewis acid catalyst.
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. lkouniv.ac.in
The following table outlines the expected major products for these reactions on the benzothiophene core of the title compound.
| Reaction | Electrophile | Expected Major Product(s) |
| Nitration | NO2+ | Ethyl 4-nitro-5,6-dimethoxy-1-benzothiophene-2-carboxylate and/or Ethyl 7-nitro-5,6-dimethoxy-1-benzothiophene-2-carboxylate |
| Bromination | Br+ | Ethyl 4-bromo-5,6-dimethoxy-1-benzothiophene-2-carboxylate and/or Ethyl 7-bromo-5,6-dimethoxy-1-benzothiophene-2-carboxylate |
| Friedel-Crafts Acylation | RCO+ | Ethyl 4-acyl-5,6-dimethoxy-1-benzothiophene-2-carboxylate and/or Ethyl 7-acyl-5,6-dimethoxy-1-benzothiophene-2-carboxylate |
Cross-Coupling Reactions for Further Derivatization at C-2 or other Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, these reactions can be employed for further derivatization, most commonly by first introducing a halogen atom onto the benzothiophene ring, which can then participate in the cross-coupling reaction.
For instance, if a bromo-derivative (e.g., ethyl 4-bromo-5,6-dimethoxy-1-benzothiophene-2-carboxylate) is synthesized via electrophilic aromatic substitution, this can serve as a substrate for various cross-coupling reactions:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.netd-nb.info This is a versatile method for introducing aryl or vinyl groups.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst, a copper co-catalyst, and a base to form a C-C bond with the alkyne.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a C-N bond.
These reactions significantly expand the synthetic utility of the title compound, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
The table below provides a summary of potential cross-coupling reactions on a hypothetical bromo-derivative.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | R-B(OH)2 | Pd(PPh3)4, Base | Aryl/Vinyl-substituted benzothiophene |
| Heck | Alkene | Pd(OAc)2, PPh3, Base | Alkenyl-substituted benzothiophene |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Base | Alkynyl-substituted benzothiophene |
| Buchwald-Hartwig | R2NH | Pd catalyst, Ligand, Base | Amino-substituted benzothiophene |
Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules
This compound and its corresponding carboxylic acid are valuable intermediates in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications. lookchem.comgoogle.com The benzothiophene scaffold is a core component of various biologically active compounds. ekb.eg
For example, 5,6-dimethoxybenzothiophen-2-carboxylic acid, derived from the hydrolysis of the title ester, has been used as a building block in the synthesis of compounds designed to act as peroxisome proliferator-activated receptor (PPAR) agonists. google.com These compounds have potential therapeutic applications in the treatment of metabolic disorders. google.com The synthesis involves converting the carboxylic acid to an amide or other derivatives, which are then further elaborated into the final target molecules. google.com
The versatility of the benzothiophene core and the ability to functionalize it at various positions make this class of compounds attractive starting materials for the development of new therapeutic agents. lookchem.comekb.eg
Application in Materials Science Research
While the primary application of this compound appears to be in the synthesis of biologically active molecules, the inherent properties of the benzothiophene ring system suggest potential applications in materials science. lookchem.com Thiophene-based materials are known for their electronic and optical properties, making them useful in the development of organic semiconductors, conducting polymers, and other functional materials. lookchem.com
The 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid, and by extension its ethyl ester, could serve as a monomer or a building block for the synthesis of novel polymers or materials. lookchem.com The incorporation of this moiety could lead to materials with specific electronic, optical, or thermal properties. lookchem.com For instance, polymers incorporating this benzothiophene unit might exhibit interesting conductivity or stability, making them candidates for applications in electronics or sensors. lookchem.com However, specific examples of the use of this compound in materials science are not extensively documented, and this remains an area for potential future research.
Future Research Directions and Unresolved Challenges
Development of Novel and Diversified Synthetic Routes for Analogues
The development of novel synthetic methodologies is paramount for expanding the chemical space around the Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate core. Future efforts will likely focus on creating a diverse library of analogues with varied substitution patterns and functional groups, which is essential for tuning the molecule's properties for specific applications.
Key areas for development include:
Multicomponent Reactions: Strategies like the Gewald reaction, a classic method for synthesizing 2-aminothiophenes, can be adapted and modernized. mdpi.comsci-hub.se Employing multicomponent approaches allows for the rapid assembly of complex benzothiophene (B83047) derivatives from simple starting materials in a single step, enhancing synthetic efficiency. mdpi.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille couplings, offer powerful tools for introducing a wide range of substituents onto the benzothiophene ring system. researchgate.net Research into new catalysts and reaction conditions that tolerate a broader array of functional groups will enable the synthesis of previously inaccessible analogues. researchgate.net
Flow Chemistry: The adoption of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of benzothiophene derivatives.
| Synthetic Strategy | Description | Potential Advantage |
| Multicomponent Reactions | Combining three or more reactants in a single operation to form a product that contains portions of all reactants. | High atom economy, operational simplicity, rapid library generation. |
| Cross-Coupling Reactions | Formation of a carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst (e.g., Palladium). | High functional group tolerance, precise C-C bond formation. researchgate.net |
| C-H Activation/Functionalization | Direct transformation of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. | Reduces the need for pre-functionalized starting materials, improves step economy. |
| Flow Chemistry | Performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. | Enhanced safety, improved heat and mass transfer, easier scalability. |
Exploration of Untapped Reactivity Profiles and Chemical Transformations
The inherent reactivity of the this compound scaffold is not yet fully charted. A deeper understanding of its chemical behavior will unlock new pathways for derivatization and the creation of novel molecular architectures.
Future investigations should target:
Electrophilic and Nucleophilic Aromatic Substitution: Systematically mapping the regioselectivity of substitution reactions at the C3, C4, and C7 positions is crucial. The directing effects of the existing methoxy (B1213986) and carboxylate groups need to be thoroughly explored to enable precise functionalization.
Cyclization Reactions: Using the existing functional groups as handles for intramolecular cyclization can lead to novel polycyclic and heterocyclic systems fused to the benzothiophene core. researchgate.net For instance, the amino-ester functionality on related thiophenes has been used to construct fused thieno[2,3-d]pyrimidine (B153573) systems. mdpi.com
Transformations of the Ester Group: The ethyl carboxylate at the C2 position is a versatile starting point. Its conversion into other functional groups such as amides, hydrazides, alcohols, or aldehydes would significantly broaden the range of accessible derivatives for biological screening and materials science applications. mdpi.com
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry provides an invaluable lens through which to understand and predict the behavior of molecules, offering insights that can guide synthetic efforts and accelerate discovery. For this compound, advanced computational modeling represents a significant and largely untapped opportunity.
Key applications include:
Reaction Mechanism Elucidation: Quantum mechanics (QM) calculations can be used to model transition states and reaction pathways for various transformations. beilstein-journals.org For example, in palladium-catalyzed C-H activation, computational studies can determine the activation barriers for different potential reaction sites, thereby predicting the regioselectivity of the reaction. beilstein-journals.org Understanding the concerted metal deprotonation (CMD) mechanism, which is often rate- and regioselectivity-determining, can guide the design of more efficient synthetic protocols. beilstein-journals.org
Prediction of Physicochemical Properties: In silico tools can predict properties such as solubility, lipophilicity, and electronic characteristics (e.g., HOMO/LUMO energies) for virtual libraries of analogues. This allows for the pre-selection of candidates with desirable profiles before committing to their synthesis.
Molecular Docking: For medicinal chemistry applications, computational docking can predict the binding modes and affinities of benzothiophene derivatives with biological targets like enzymes or receptors, helping to prioritize compounds for synthesis and in vitro testing. mdpi.com
Integration with High-Throughput Screening Methodologies for Research Discovery
To efficiently explore the biological potential of large libraries of analogues derived from this compound, integration with high-throughput screening (HTS) is essential. HTS allows for the rapid testing of thousands of compounds, dramatically accelerating the pace of drug discovery and materials development. chemrxiv.orgnih.gov
Future directions in this area involve:
Developing Diverse Compound Libraries: The synthesis of large and structurally diverse libraries of benzothiophene derivatives is the first critical step. nih.gov
Assay Development: Creating robust and miniaturized assays suitable for HTS is necessary to screen for specific biological activities (e.g., enzyme inhibition, receptor binding, antibacterial activity). nih.gov The evolution of HTS over the past 25 years has seen significant advancements in automation and mass spectrometry-based detection, which can be leveraged for this purpose. chemrxiv.org
Directed Evolution: HTS can be used in directed evolution campaigns to screen for enzyme variants capable of performing novel transformations on the benzothiophene scaffold. nih.gov For example, photoclick-chemistry-based assays have been developed to screen for decarboxylase activity, a technique that could be adapted for other enzymatic reactions. nih.gov
Addressing Stereochemical Control and Regioselectivity in Complex Syntheses
As more complex analogues are targeted, controlling the three-dimensional arrangement of atoms (stereochemistry) and the site of reaction (regioselectivity) becomes a critical challenge.
Unresolved challenges and research opportunities include:
Regioselective Functionalization: Achieving precise control over which position on the benzothiophene ring reacts is often difficult due to the competing directing effects of multiple substituents. Developing new catalysts and directing groups that can override the inherent reactivity of the substrate is a key goal. beilstein-journals.org The synthesis of specific isomers, such as ethyl-4-acetyl-5-((2-ethoxy-2-oxoethyl)thio)-3-hydroxythiophene-2-carboxylate, demonstrates that regioselective synthesis is achievable but often requires carefully tailored reaction conditions. researchgate.net
Asymmetric Synthesis: While the core benzothiophene ring is planar, the introduction of substituents or the synthesis of fused, non-aromatic ring systems can create stereocenters. Developing asymmetric synthetic routes to access enantiomerically pure derivatives is essential, as different stereoisomers often exhibit vastly different biological activities.
Catalyst-Controlled Selectivity: The use of chiral catalysts to control both regioselectivity and stereoselectivity in a single transformation represents a sophisticated and highly desirable synthetic strategy that remains a significant challenge.
Q & A
(Basic) What are the established synthetic routes for Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate, and how are key intermediates validated?
Answer:
The synthesis typically involves multi-step reactions, including cyclization of substituted benzothiophene precursors followed by esterification. For example, describes a similar compound synthesized via condensation of dichlorinated benzimidazole intermediates with ethyl chloroformate. Key intermediates are validated using 1H/13C NMR to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight. Crystallographic data (e.g., bond lengths like C=O at 1.197 Å in ) further confirm structural integrity. Reaction conditions (e.g., solvent choice, temperature) are optimized using TLC monitoring and HPLC purity analysis .
(Basic) Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H NMR identifies methoxy (δ ~3.8–4.0 ppm) and ester carbonyl (δ ~165–170 ppm in 13C NMR) groups. Aromatic protons in the benzothiophene ring appear as distinct multiplet signals .
- X-ray Diffraction (XRD): Single-crystal XRD resolves bond angles (e.g., C–S–C ~92°) and packing interactions. For instance, uses SHELXL-2018/3 for refinement, with hydrogen atoms placed geometrically and riding on parent atoms .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₂H₁₂O₄S) with <5 ppm error .
(Advanced) How can discrepancies between spectroscopic and crystallographic data be resolved during structural validation?
Answer:
Discrepancies may arise from dynamic effects (e.g., solvent interactions in NMR vs. solid-state XRD). To resolve:
- Compare experimental vs. calculated NMR shifts using computational tools (e.g., DFT).
- Analyze thermal ellipsoids in XRD to assess positional disorder or dynamic motion in the crystal lattice .
- Validate hydrogen bonding networks via Hirshfeld surface analysis (e.g., using CrystalExplorer) to reconcile packing effects with solution-phase NMR data .
(Advanced) What strategies optimize reaction conditions for synthesizing derivatives with modified bioactivity?
Answer:
- Functional Group Compatibility: Protect methoxy groups during halogenation (e.g., using BBr₃ for demethylation, followed by re-alkylation). highlights bromination at the 6-position using NBS in DMF .
- Catalytic Systems: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 3-position. Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) for high yields .
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of electron-deficient benzothiophene cores during nucleophilic substitutions .
(Advanced) How is computational modeling applied to predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases). For example, uses Glide SP scoring to predict affinity for ATP-binding pockets .
- MD Simulations: GROMACS or AMBER simulate ligand-protein stability (e.g., RMSD <2 Å over 100 ns). Parameters include OPLS-AA force fields and TIP3P water models .
- ADMET Prediction: SwissADME calculates bioavailability (e.g., Lipinski’s Rule compliance: MW <500, LogP <5) .
(Advanced) What crystallographic software and refinement protocols ensure accurate structural determination?
Answer:
- Data Collection: Use Bruker D8 Venture with Mo Kα radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets .
- Structure Solution: SHELXT (via intrinsic phasing) or SIR2014 for initial models. employs SHELXL-2018/3 for least-squares refinement with anisotropic displacement parameters .
- Validation: Check R-factor convergence (R₁ <0.05), residual electron density (<0.5 eÅ⁻³), and PLATON/CHECKCIF for geometric outliers .
(Basic) How are purity and stability assessed during storage and handling?
Answer:
- Purity: HPLC (C18 column, 70:30 MeOH/H₂O, λ = 254 nm) with ≥98% area under the curve.
- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via TLC and FTIR to detect ester hydrolysis or oxidation .
(Advanced) What mechanistic insights guide the design of analogs with enhanced solubility or potency?
Answer:
- Solubility: Introduce polar groups (e.g., -OH, -COONa) at the 2-position while retaining methoxy groups for π-π stacking. shows sulfonamide derivatives improve aqueous solubility (logS >-4) .
- Potency: Structure-activity relationship (SAR) studies correlate electron-withdrawing substituents (e.g., -CF₃) with increased kinase inhibition (IC₅₀ <1 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
